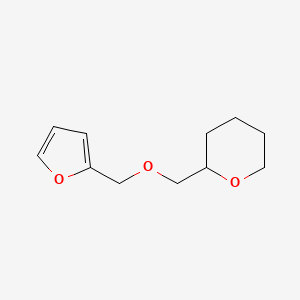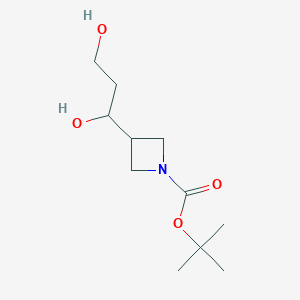
2-(Furan-2-ylmethoxymethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ylmethoxymethyl)oxane is an organic compound that features a furan ring and an oxane (tetrahydropyran) ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxane ring is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxymethyl)oxane typically involves the formation of the furan ring followed by the introduction of the oxane ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The oxane ring can be introduced through intramolecular cyclization reactions, such as the reaction of diols with acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-ylmethoxymethyl)oxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans, nitrofurans, and other substituted furans.
Aplicaciones Científicas De Investigación
2-(Furan-2-ylmethoxymethyl)oxane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-ylmethoxymethyl)oxane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, while the oxane ring can engage in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF): Similar structure with two oxiranylmethoxy groups attached to the furan ring.
2,5-Bis[(2-oxiranylmethoxy)methyl]-benzene (BOB): Similar structure with a benzene ring instead of a furan ring.
Tetrahydropyran (Oxane): The oxane ring without the furan moiety.
Uniqueness
2-(Furan-2-ylmethoxymethyl)oxane is unique due to the combination of the furan and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .
Propiedades
Número CAS |
54845-37-3 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethoxymethyl)oxane |
InChI |
InChI=1S/C11H16O3/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h3,5,7,10H,1-2,4,6,8-9H2 |
Clave InChI |
UJLFOEJTTSOSKM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)






![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)


![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)



